(3-Bromobenzoyl)pyrrolidine

Übersicht

Beschreibung

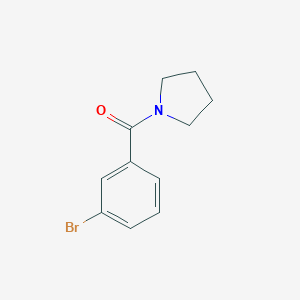

(3-Bromobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12BrNO. It consists of a pyrrolidine ring attached to a 3-bromobenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Bromobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Substitution: Substituted benzoyl derivatives.

Reduction: Alcohol derivatives.

Oxidation: Pyrrolidone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

(3-Bromobenzoyl)pyrrolidine serves as a versatile building block in the synthesis of complex organic molecules. Its bromobenzyl group enhances reactivity, making it suitable for various coupling reactions. It is particularly useful in the development of pharmaceuticals and agrochemicals, where it can be modified to create new derivatives with enhanced biological activities .

Table 1: Synthesis Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used to develop new drug candidates targeting specific biological pathways. |

| Agrochemical Development | Acts as an intermediate in creating pesticides and herbicides. |

| Material Science | Explored for its potential use in polymers and advanced materials due to its unique properties. |

Biological Research

Biological Activity Studies

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential as a therapeutic agent is being investigated, particularly in the context of neurological disorders. The compound's structure allows for modifications that can enhance its binding affinity and selectivity towards specific targets .

Case Study: Interaction with COX-2 Receptors

A study focused on the interaction of this compound with cyclooxygenase-2 (COX-2) receptors revealed promising results. Modifications to the compound's structure significantly influenced its binding efficacy, suggesting it could serve as a selective COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs with fewer side effects.

Medicinal Chemistry

Therapeutic Potential

The ongoing research into this compound's therapeutic potential highlights its role in drug discovery efforts aimed at treating conditions such as cancer and bacterial infections. Its ability to inhibit specific proteins makes it a candidate for further exploration in medicinal chemistry .

Table 2: Therapeutic Applications

Wirkmechanismus

The mechanism of action of (3-Bromobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding to enantioselective proteins. This binding can modulate the activity of target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- (3-Bromobenzyl)pyrrolidine

- (3-Bromo-5-nitrophenyl)pyrrolidine

- (3-Bromo-2-fluorobenzoyl)pyrrolidine

Comparison: (3-Bromobenzoyl)pyrrolidine is unique due to its specific substitution pattern on the benzoyl group, which influences its reactivity and biological activity.

Biologische Aktivität

(3-Bromobenzoyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN O

- Molecular Weight : Approximately 246.12 g/mol

- CAS Number : 346721-91-3

The structure of this compound features a bromobenzoyl group attached to a pyrrolidine ring, which influences its biological activity through interactions with various molecular targets.

The mechanism of action for this compound involves its ability to bind selectively to certain proteins, thereby modulating their activity. The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents are critical for its interaction with target proteins, affecting various biological pathways .

Antibacterial Activity

This compound has shown promise as an antibacterial agent. Pyrrolidine derivatives are known to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This property is especially relevant in targeting multidrug-resistant bacterial strains .

Anticancer Properties

Recent studies have indicated that compounds with pyrrolidine structures exhibit anticancer activity. For instance, derivatives similar to this compound were screened against cancer cell lines such as MCF-7 and HeLa, demonstrating significant cytotoxic effects .

Cholinesterase Inhibition

Pyrrolidine derivatives have also been investigated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can lead to increased levels of acetylcholine in synapses, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Activity : A study reported that this compound exhibited significant activity against various bacterial strains, including Acinetobacter baumannii and Aeromonas hydrophila, outperforming traditional antibiotics like ampicillin in some instances .

- Anticancer Screening : In a screening of several pyrrolidine derivatives, this compound was found to have an IC value indicating potent activity against breast cancer cell lines .

- Cholinesterase Inhibition Studies : Research on related pyrrolidine compounds has shown effective inhibition against acetylcholinesterase with IC values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Proline | Pyrrolidine ring with carboxylic acid | Neuroprotective |

| 3-(Bromobenzyl)pyrrolidine | Similar pyrrolidine structure | Analgesic effects |

| 4-(Bromobenzyl)piperidine | Piperidine ring with bromobenzyl substitution | Antidepressant potential |

This table illustrates how this compound compares to other structurally related compounds, highlighting its unique features and potential applications.

Eigenschaften

IUPAC Name |

(3-bromophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354197 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346721-91-3 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.